![molecular formula C8H11ClN2S B13178101 4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13178101.png)
4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole
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Overview
Description
4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole is a chemical compound with the molecular formula C₈H₁₁ClN₂S and a molecular weight of 202.70 g/mol . This compound is a derivative of thiadiazole, a five-membered ring containing two nitrogen atoms and one sulfur atom. Thiadiazole derivatives are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole involves several steps. One common method includes the reaction of cyclobutylmethyl chloride with thiadiazole derivatives under specific conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with cellular membranes, disrupting their integrity and leading to cell death. The specific pathways involved depend on the biological activity being targeted .
Comparison with Similar Compounds
4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole can be compared with other thiadiazole derivatives, such as:
1,2,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Thiadiazole: Exhibits a broad spectrum of biological activities, including anti-inflammatory and antiviral effects.
1,2,5-Thiadiazole: Used in the development of new materials and as a reagent in organic synthesis.
The uniqueness of this compound lies in its specific structural features, such as the chloromethyl and cyclobutyl groups, which confer distinct chemical and biological properties .
Biological Activity
4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole (CAS Number: 1851033-81-2) is a thiadiazole derivative that has garnered attention for its potential biological activities. Thiadiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and potential therapeutic applications.
- Molecular Formula : C₈H₁₁ClN₂S
- Molecular Weight : 202.71 g/mol
- Structure : The compound features a thiadiazole ring which is significant for its biological properties.
Antifungal Activity
Research indicates that thiadiazole derivatives exhibit potent antifungal properties. For instance, a related study on 1,3,4-thiadiazole derivatives demonstrated significant antifungal activity against various Candida species and molds. The mechanism involved disruption of fungal cell wall integrity without affecting ergosterol content, suggesting a unique mode of action that could be beneficial in treating resistant fungal infections .
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
C1 | 0.5 | Candida albicans |
C2 | 1.0 | Aspergillus niger |
Anticancer Activity
Thiadiazole compounds have shown promise in cancer therapy. A study highlighted the cytotoxic effects of various thiadiazole derivatives on cancer cell lines such as HeLa and MCF-7. The compound containing the thiadiazole nucleus exhibited enhanced cytotoxicity due to its lipophilic nature and interaction with biological targets .
Compound | Cell Line | IC50 (μM) |
---|---|---|
3d | HeLa | 29 |
3a | MCF-7 | 45 |
Anti-inflammatory and Immunosuppressive Effects
Thiadiazoles have also been investigated for their anti-inflammatory properties. Some derivatives have shown potential in immunosuppression, making them candidates for treating autoimmune diseases . The presence of the thiadiazole moiety contributes to these effects through modulation of inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Wall Disruption : In fungi, the compound interferes with the synthesis or integrity of cell wall components.
- Cytotoxicity : In cancer cells, it induces apoptosis through pathways that may involve reactive oxygen species (ROS) generation.
- Anti-inflammatory Pathways : Modulation of cytokine production and inhibition of pro-inflammatory mediators.
Case Studies
- Antifungal Efficacy : A study conducted on a series of thiadiazole derivatives found that those with a chloromethyl group exhibited enhanced antifungal activity against azole-resistant strains .
- Cytotoxicity Assessment : In vitro testing revealed that compounds with the thiadiazole structure showed significant cytotoxic effects on human cancer cell lines with lower toxicity towards normal cells .
Properties
Molecular Formula |
C8H11ClN2S |
---|---|
Molecular Weight |
202.71 g/mol |
IUPAC Name |
4-[[1-(chloromethyl)cyclobutyl]methyl]thiadiazole |
InChI |
InChI=1S/C8H11ClN2S/c9-6-8(2-1-3-8)4-7-5-12-11-10-7/h5H,1-4,6H2 |
InChI Key |
DUVLJRCLHZXINR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CSN=N2)CCl |
Origin of Product |
United States |
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